molecular formula C13H16N2O2 B582140 Methyl 1-tert-butylbenzoimidazole-5-carboxylate CAS No. 1355247-26-5

Methyl 1-tert-butylbenzoimidazole-5-carboxylate

Cat. No.: B582140
CAS No.: 1355247-26-5
M. Wt: 232.283
InChI Key: XYAHVMLVBBICJJ-UHFFFAOYSA-N
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Description

Methyl 1-tert-butylbenzoimidazole-5-carboxylate is a chemical compound with the molecular formula C13H16N2O2. It belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities and applications in various fields, including pharmaceuticals and agrochemicals . This compound is characterized by the presence of a benzimidazole ring substituted with a tert-butyl group and a methyl ester group at specific positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-tert-butylbenzoimidazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-tert-butyl-2-nitrobenzene with methyl chloroformate in the presence of a base, followed by reduction and cyclization to form the desired benzimidazole derivative . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like palladium on carbon for the reduction step.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings .

Chemical Reactions Analysis

Types of Reactions: Methyl 1-tert-butylbenzoimidazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon, hydrogen gas.

    Substitution: Nitric acid for nitration, halogens for halogenation.

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: Methyl 1-tert-butylbenzoimidazole-5-carboxylate is unique due to the presence of both the tert-butyl and methyl ester groups, which can enhance its lipophilicity and biological activity compared to other benzimidazole derivatives .

Properties

IUPAC Name

methyl 1-tert-butylbenzimidazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-13(2,3)15-8-14-10-7-9(12(16)17-4)5-6-11(10)15/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYAHVMLVBBICJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C=NC2=C1C=CC(=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80742759
Record name Methyl 1-tert-butyl-1H-benzimidazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80742759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1355247-26-5
Record name Methyl 1-tert-butyl-1H-benzimidazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80742759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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